molecular formula C8H9N3O B13902986 6-Amino-4-ethoxynicotinonitrile

6-Amino-4-ethoxynicotinonitrile

Cat. No.: B13902986
M. Wt: 163.18 g/mol
InChI Key: YLHHTEDISYPMIS-UHFFFAOYSA-N
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Description

6-Amino-4-ethoxynicotinonitrile is a nicotinonitrile derivative characterized by an amino group at the 6-position, an ethoxy group at the 4-position, and a nitrile group at the 3-position of the pyridine ring. Nicotinonitriles are pivotal in medicinal chemistry due to their versatility as intermediates in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . The ethoxy substituent in this compound likely enhances electron-donating effects, influencing reactivity and interactions in biological systems.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-amino-4-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-2-12-7-3-8(10)11-5-6(7)4-9/h3,5H,2H2,1H3,(H2,10,11)

InChI Key

YLHHTEDISYPMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-ethoxynicotinonitrile typically involves the reaction of 4-ethoxy-2,6-dichloronicotinonitrile with ammonia. The reaction is carried out in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-ethoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-ethoxynicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-ethoxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Table 1: Key Structural Features of Nicotinonitrile Derivatives
Compound Name Substituents (Position) Key Functional Groups
6-Amino-4-ethoxynicotinonitrile Amino (6), Ethoxy (4) Nitrile, Ethoxy, Amino
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile Ethoxy (2), 4-Aminophenyl (6), Thienyl (4) Ethoxy, Aryl, Heterocycle
6-Amino-2-mercapto-4-phenylnicotinonitrile Amino (6), Mercapto (2), Phenyl (4) Thiol, Aryl
2-Amino-6-methyl-4-phenylnicotinonitrile Methyl (6), Phenyl (4), Amino (2) Methyl, Aryl
2-Amino-6-methylnicotinonitrile Methyl (6), Amino (2) Methyl
  • In contrast, the mercapto group (-SH) in 6-Amino-2-mercapto-4-phenylnicotinonitrile introduces nucleophilic reactivity .
  • Steric Considerations: Bulky substituents like the 4-aminophenyl and thienyl groups in the compound from may hinder rotational freedom, affecting binding affinity in biological targets.

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